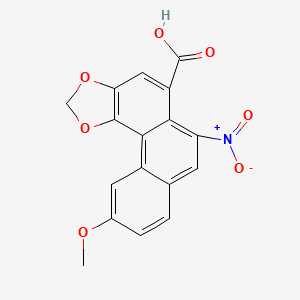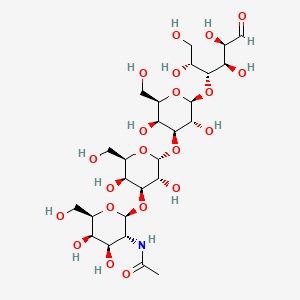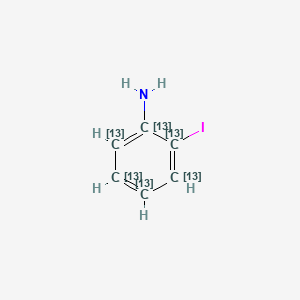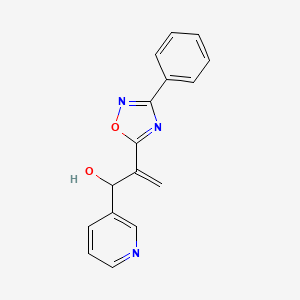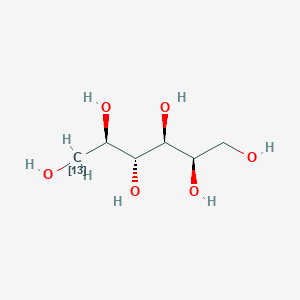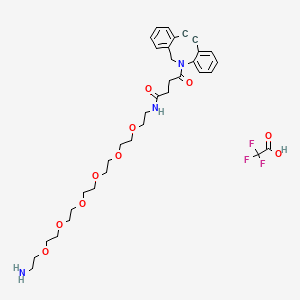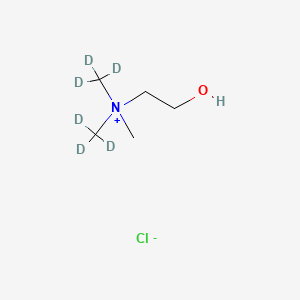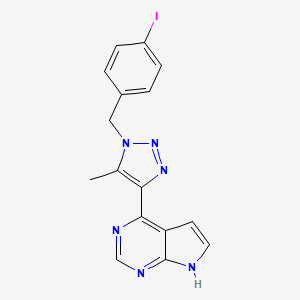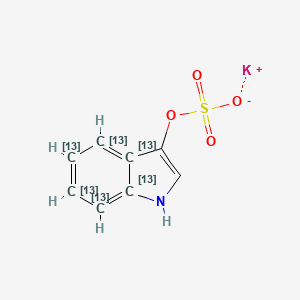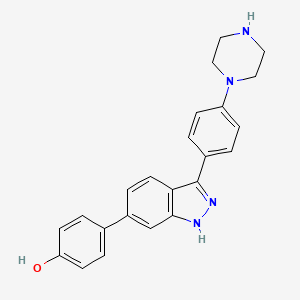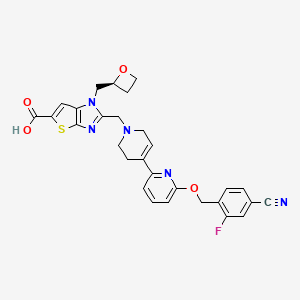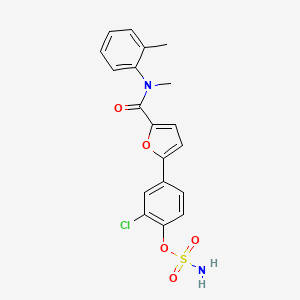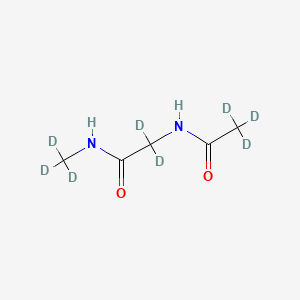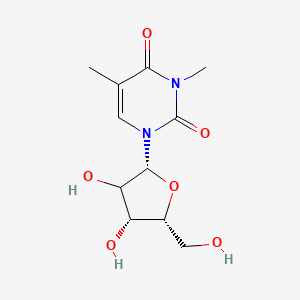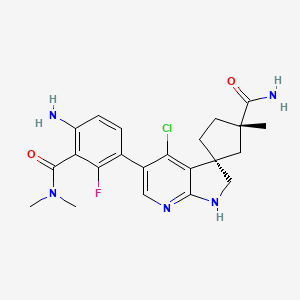
Hpk1-IN-21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hematopoietic progenitor kinase 1 inhibitor 21 (Hpk1-IN-21) is a highly selective inhibitor of hematopoietic progenitor kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 negatively regulates activation signals in multiple immune cells, making it an attractive therapeutic target for various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hematopoietic progenitor kinase 1 inhibitor 21 involves structure-based drug design and optimization. One approach includes the use of diaminopyrimidine carboxamides, which are synthesized through a series of reactions involving the coupling of amines with carboxylic acids, followed by cyclization and functional group modifications . Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of hematopoietic progenitor kinase 1 inhibitor 21 involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes purification steps such as crystallization, chromatography, and recrystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Hematopoietic progenitor kinase 1 inhibitor 21 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Hematopoietic progenitor kinase 1 inhibitor 21 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hematopoietic progenitor kinase 1 in various biochemical pathways.
Industry: Utilized in the development of novel immuno-oncology drugs and combination therapies.
Mécanisme D'action
Hematopoietic progenitor kinase 1 inhibitor 21 exerts its effects by selectively inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the negative feedback loop in T cell receptor signaling, enhancing T cell activation and proliferation. The compound increases the avidity of the T cell receptor to recognize antigens and boosts cytokine production, leading to improved immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
NDI-101150: Another highly selective hematopoietic progenitor kinase 1 inhibitor with similar immunomodulatory effects.
Compound K: A potent hematopoietic progenitor kinase 1 inhibitor that enhances T cell immune responses and anti-tumor efficacy.
Isoindolone Compounds:
Uniqueness
Hematopoietic progenitor kinase 1 inhibitor 21 is unique due to its high selectivity and potency, which allows for effective inhibition of hematopoietic progenitor kinase 1 without off-target effects. This selectivity enhances its therapeutic potential and reduces the risk of adverse effects compared to other inhibitors .
Propriétés
Formule moléculaire |
C22H25ClFN5O2 |
|---|---|
Poids moléculaire |
445.9 g/mol |
Nom IUPAC |
(1'S,3R)-5-[4-amino-3-(dimethylcarbamoyl)-2-fluorophenyl]-4-chloro-1'-methylspiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,3'-cyclopentane]-1'-carboxamide |
InChI |
InChI=1S/C22H25ClFN5O2/c1-21(20(26)31)6-7-22(9-21)10-28-18-15(22)16(23)12(8-27-18)11-4-5-13(25)14(17(11)24)19(30)29(2)3/h4-5,8H,6-7,9-10,25H2,1-3H3,(H2,26,31)(H,27,28)/t21-,22-/m0/s1 |
Clé InChI |
GZQHHAHIJAPECC-VXKWHMMOSA-N |
SMILES isomérique |
C[C@@]1(CC[C@]2(C1)CNC3=NC=C(C(=C23)Cl)C4=C(C(=C(C=C4)N)C(=O)N(C)C)F)C(=O)N |
SMILES canonique |
CC1(CCC2(C1)CNC3=NC=C(C(=C23)Cl)C4=C(C(=C(C=C4)N)C(=O)N(C)C)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


